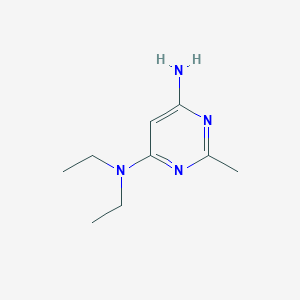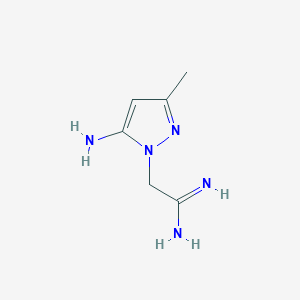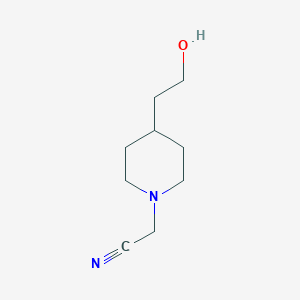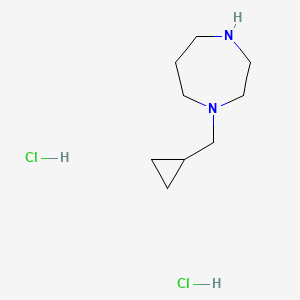
1-Cyclopropyl-4-iodo-1H-pyrazole
Overview
Description
“1-Cyclopropyl-4-iodo-1H-pyrazole” is a chemical compound with the molecular formula C6H7IN2 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazole compounds involves various methods. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 234.04 . The density is 2.2±0.1 g/cm3, and it has a boiling point of 285.4±13.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis and Diversification
1-Cyclopropyl-4-iodo-1H-pyrazole and its derivatives have significant roles in organic synthesis. Efficient methods for creating fully substituted 1H-pyrazoles and isoxazoles from cyclopropyl oximes have been developed, demonstrating the versatility of these compounds in producing a variety of structurally diverse derivatives (Wang et al., 2008).
Biological Activities and Applications
The cyclopropyl-pyrazole hybrids, including derivatives of this compound, have been synthesized and evaluated for biological activities. These studies highlight the potential of these compounds in medicinal chemistry, particularly as antifungal agents (Burde & Rahatgaonkar, 2019).
Advances in Chemistry
The role of this compound in the broader context of pyrazole chemistry is notable. Pyrazoles, including this compound, have been used as antioxidants in motor fuels, in medicine, and in the development of cine-film. The stability and boiling points of these compounds are affected by the position and type of substituents, influencing their practical applications (Kost & Grandberg, 1966).
Catalysis and Organic Reactions
This compound derivatives have been employed in catalysis and organic reactions. For instance, in the synthesis of 1,3,5-trisubstituted pyrazoles, these compounds undergo reactions under the influence of Bronsted acid, revealing their utility in creating diverse pyrazole derivatives (Xue et al., 2016).
Pharmaceutical Applications
Some derivatives of this compound have been explored for their pharmaceutical potential. For example, certain sulfonamide-containing 1,5-diarylpyrazole derivatives, which are structurally related, have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), demonstrating their relevance in drug development (Penning et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that it may interact with alcohol dehydrogenase 1c, alcohol dehydrogenase 1b, alcohol dehydrogenase 1a in humans, and mycocyclosin synthase in mycobacterium tuberculosis .
Pharmacokinetics
It is suggested that it has high gastrointestinal absorption and is BBB permeant . . These properties may impact the bioavailability of 1-Cyclopropyl-4-iodo-1H-pyrazole.
properties
IUPAC Name |
1-cyclopropyl-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWOMLVMUQFTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726987 | |
| Record name | 1-Cyclopropyl-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1239363-40-6 | |
| Record name | 1-Cyclopropyl-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-4-iodo-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid](/img/structure/B1466002.png)

![7-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466005.png)





